molecular formula C12H12N2O4 B1268943 5-(3,4-Dimethoxy-phenyl)-2H-pyrazole-3-carboxylic acid CAS No. 909857-88-1

5-(3,4-Dimethoxy-phenyl)-2H-pyrazole-3-carboxylic acid

Cat. No. B1268943
M. Wt: 248.23 g/mol
InChI Key: OQDOERKDGCEBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrazole compounds often involves the reaction of appropriate precursors under conditions that favor the formation of the pyrazole ring, followed by functionalization to introduce the dimethoxyphenyl and carboxylic acid groups. For example, pyrazole derivatives can be synthesized through cyclocondensation reactions involving semicarbazide and appropriate diketones or aldehydes in the presence of catalytic or acidic conditions to form the pyrazole core, which can then be further modified to introduce additional functional groups (Prabhuswamy et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the pyrazole ring, which can influence the molecule's overall geometry and electronic distribution. For instance, in some pyrazole compounds, the pyrazole ring is found to be coplanar with attached functional groups, which can affect the molecule's intermolecular interactions and stability. Hydrogen bonding, such as N—H⋯O interactions, often plays a significant role in stabilizing the molecular structure and influencing its crystalline arrangement (Zia-ur-Rehman et al., 2008).

Scientific Research Applications

  • 3,4-Dimethoxyphenylacetic acid

    • Application Summary : This compound is used in chemical reactions. Specifically, it reacts with formaldehyde in the presence of acid to give an isochromanone .
    • Method of Application : The reaction involves the use of glacial acetic acid and formaldehyde .
    • Results or Outcomes : The outcome of the reaction is an isochromanone .
  • 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones

    • Application Summary : These compounds were designed, synthesized, characterized and evaluated for antitumor activity against cancer stem cells .
    • Method of Application : The compounds were synthesized in one pot. Enaminones were reacted with substituted benzaldehydes and urea/thiourea .
    • Results or Outcomes : Most of the compounds were found to be active against side population cancer stem cells with an inhibition of >50% at a 10 μM concentration .
  • 3,4-Dimethoxyphenylacetic acid

    • Application Summary : This compound is used in chemical reactions. Specifically, it reacts with formaldehyde in the presence of acid to give an isochromanone .
    • Method of Application : The reaction involves the use of glacial acetic acid and formaldehyde .
    • Results or Outcomes : The outcome of the reaction is an isochromanone .
  • 5-(3,4-DIMETHOXY-PHENYL)-5-OXO-PENTANOIC ACID ETHYL ESTER

    • Application Summary : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
    • Method of Application : The specific methods of application for this compound are not provided .
    • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided .
  • 3,4-Dimethoxyphenethylamine

    • Application Summary : This compound is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
    • Method of Application : The specific methods of application for this compound are not provided .
    • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided .
  • 3,4-Dimethoxyphenethylamine
    • Application Summary : This compound is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
    • Method of Application : The specific methods of application for this compound are not provided .
    • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound6.


Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its synthesis process. Additionally, the compound could be modified to improve its properties or to create new compounds with potential biological activity5.


Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis, more specific information or experimental data would be needed. Always follow laboratory safety guidelines when handling chemicals. If you’re planning to synthesize or work with this compound, please consult with a qualified professional.


properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-10-4-3-7(5-11(10)18-2)8-6-9(12(15)16)14-13-8/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDOERKDGCEBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349468
Record name 5-(3,4-Dimethoxy-phenyl)-2H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethoxy-phenyl)-2H-pyrazole-3-carboxylic acid

CAS RN

909857-88-1
Record name 5-(3,4-Dimethoxy-phenyl)-2H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.